molecular formula C20H25N3O3 B14873121 N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14873121
M. Wt: 355.4 g/mol
InChI Key: TYXYACQJISXMDM-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cycloheptyl group, a methoxyphenyl group, and a pyridazinone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.

    Cycloheptyl Group Attachment: The cycloheptyl group can be attached through nucleophilic substitution reactions using cycloheptyl halides and appropriate nucleophiles.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent, depending on its biological activity profile.

    Industry: The compound can be used in the development of new materials, agrochemicals, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may bind to cellular receptors, modulating their signaling pathways and leading to various physiological effects.

    Pathway Modulation: The compound may affect key biochemical pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-cyclooctyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-cycloheptyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific cycloheptyl group, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence its biological activity, stability, and reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-cycloheptyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H25N3O3/c1-26-17-10-6-7-15(13-17)18-11-12-20(25)23(22-18)14-19(24)21-16-8-4-2-3-5-9-16/h6-7,10-13,16H,2-5,8-9,14H2,1H3,(H,21,24)

InChI Key

TYXYACQJISXMDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3

Origin of Product

United States

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